Product packaging for 1-Phenoxy-3-piperazinopropan-2-ol(Cat. No.:CAS No. 40944-05-6)

1-Phenoxy-3-piperazinopropan-2-ol

Cat. No.: B1363983
CAS No.: 40944-05-6
M. Wt: 236.31 g/mol
InChI Key: MWEXFYJNMHVCPG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenoxypropanol and Piperazine (B1678402) Motifs in Medicinal Chemistry Research

The foundation of the 1-Phenoxy-3-piperazinopropan-2-ol scaffold is built upon two well-established molecular motifs in medicinal chemistry: phenoxypropanol and piperazine. The phenoxypropanolamine structure, a core component, gained prominence with the development of β-adrenergic receptor antagonists (beta-blockers). Early research in this area demonstrated that the aryloxypropanolamine framework was a critical pharmacophore for achieving potent β-blocking activity. This discovery paved the way for a major class of cardiovascular drugs. The versatility of the phenoxypropanol unit lies in its synthetic accessibility and its ability to be readily modified, allowing for the fine-tuning of pharmacological properties. atamanchemicals.comnih.gov

Concurrently, the piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, has long been recognized as a "privileged scaffold" in drug discovery. researchgate.netnih.govrsc.org Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, have made it a ubiquitous feature in a vast array of therapeutic agents. researchgate.net The piperazine moiety is a key component in drugs with diverse activities, including antihistaminic, antipsychotic, antibacterial, and anticancer properties. rsc.orgnih.gov Its incorporation into a molecule can enhance pharmacokinetic profiles by improving aqueous solubility, cell permeability, and the ability to form crucial hydrogen bonds with biological targets. researchgate.netnih.govresearchgate.net The evolution of these two motifs from their independent successes to their strategic combination in scaffolds like this compound marks a logical progression in the rational design of new bioactive compounds.

Significance of the this compound Structural Framework as a Research Area

The combination of the phenoxypropanol and piperazine moieties into the single framework of this compound creates a molecule with significant potential for diverse biological activities. This structural arrangement is not merely a sum of its parts; the integrated scaffold provides a three-dimensional architecture that can be precisely tailored to interact with specific biological targets. The hydroxyl group of the propanol (B110389) backbone and the nitrogen atoms of the piperazine ring can act as key hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with enzyme active sites or receptor binding pockets.

The significance of this framework is underscored by research into its derivatives as targeted therapeutic agents. For instance, a series of substituted phenoxy-3-piperazin-1-yl-propan-2-ols has been synthesized and evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. nih.gov Docking studies of these molecules have revealed that hydrogen bond formation with specific amino acid residues, such as Arg221 in the PTP1B catalytic domain, is a crucial determinant of their inhibitory activity. nih.gov This highlights the scaffold's utility as a template for designing enzyme inhibitors.

Furthermore, the framework has proven valuable in the search for ion channel modulators. Researchers have designed and synthesized 1-(2-hydroxy-3-phenyloxypropyl)piperazine derivatives as potent and selective T-type calcium channel blockers. nih.gov T-type calcium channels are involved in a variety of physiological processes, and their modulation is a therapeutic strategy for several neurological and cardiovascular disorders. The ability to develop derivatives with high selectivity over other channels, such as the hERG channel, demonstrates the scaffold's potential for creating targeted therapies. nih.gov

Overview of Current Research Trajectories Involving this compound and its Derivatives

Current research involving the this compound scaffold and its analogues is primarily focused on exploiting its versatile structure to develop novel agents for specific therapeutic targets. The main trajectories include the development of metabolic disease therapies and the modulation of ion channels.

In the realm of metabolic disorders, research continues to explore the potential of this scaffold in designing PTP1B inhibitors. Studies have shown that specific derivatives can achieve significant inhibition of this enzyme. nih.gov For example, compounds designated as 4a and 5b in one study showed PTP1B inhibition of 31.58% and 35.90%, respectively, at a concentration of 100 μM. nih.gov Compound 4a also demonstrated in vivo efficacy by normalizing plasma glucose levels in animal models of diabetes. nih.gov

Another major research direction is the development of selective ion channel blockers. The investigation into derivatives as T-type calcium channel inhibitors has yielded promising results. nih.gov Compounds such as 6m and 6q have been identified as potent inhibitors with high selectivity against the hERG channel, which is a critical feature for avoiding potential cardiac side effects. nih.gov The favorable pharmacokinetic profile of compound 6m in rat studies further supports the potential of this chemical class. nih.gov

Beyond these specific examples, the broader chemical space around this scaffold is being explored. Related structures, such as 3-phenoxypropyl piperidine (B6355638) benzimidazol-2-one (B1210169) analogues, are being investigated as agonists for the Nociceptin receptor (NOP), with potential applications in analgesia and sedation. nih.gov This indicates that by modifying the core structure—for instance, by replacing the piperazine with a piperidine or adding other functional groups—researchers can target a wide range of biological pathways. The synthetic tractability of the this compound scaffold allows for the creation of large libraries of derivatives, which can then be screened for a variety of biological activities, from antiviral to anticancer effects, areas where the piperazine motif has historically shown great promise. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B1363983 1-Phenoxy-3-piperazinopropan-2-ol CAS No. 40944-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenoxy-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-12(10-15-8-6-14-7-9-15)11-17-13-4-2-1-3-5-13/h1-5,12,14,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEXFYJNMHVCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384340
Record name 1-Phenoxy-3-piperazinopropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40944-05-6
Record name 1-Phenoxy-3-piperazinopropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature, Stereochemistry, and Isomeric Considerations of 1 Phenoxy 3 Piperazinopropan 2 Ol

Systematic Nomenclature and Common Research Identifiers for 1-Phenoxy-3-piperazinopropan-2-ol

The systematic name for the compound, following IUPAC (International Union of Pure and Applied Chemistry) guidelines, is 1-phenoxy-3-(piperazin-1-yl)propan-2-ol . molbase.com This name precisely describes the molecular structure, which consists of a propan-2-ol backbone substituted with a phenoxy group at the first carbon and a piperazin-1-yl group at the third carbon.

In research and commercial contexts, the compound is often identified by its Chemical Abstracts Service (CAS) Registry Number, which is 40944-05-6 for the racemic mixture. molbase.comchemsrc.com This identifier is crucial for unambiguous identification in databases and publications. Other synonyms used for this compound include 1-Phenoxy-3-(1-piperazinyl)propan-2-ol. molbase.com

Identifier TypeIdentifier
IUPAC Name 1-phenoxy-3-(piperazin-1-yl)propan-2-ol
CAS Number 40944-05-6
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Synonyms 1-Phenoxy-3-(1-piperazinyl)propan-2-ol

This table provides a summary of the key identifiers for this compound.

Stereochemical Aspects and Chiral Recognition of this compound Enantiomers

The presence of a chiral center in this compound gives rise to stereoisomerism, a critical factor in its interaction with biological systems.

The carbon atom at the second position of the propanol (B110389) chain (C2), which bears the hydroxyl (-OH) group, is a stereocenter. This is because it is bonded to four different substituents: a hydroxyl group, a hydrogen atom, a -CH2-phenoxy group, and a -CH2-piperazine group. Consequently, this compound can exist as a pair of enantiomers, designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comyoutube.com

To assign the configuration, the substituents attached to the chiral center are ranked by atomic number. The oxygen of the hydroxyl group has the highest priority (1), followed by the carbon of the -CH2-piperazine group (due to the nitrogen atoms in the piperazine (B1678402) ring), then the carbon of the -CH2-phenoxy group, and finally the hydrogen atom (4). When the molecule is oriented with the lowest-priority substituent (hydrogen) pointing away from the viewer, the sequence of the remaining three substituents determines the configuration. A clockwise direction from priority 1 to 2 to 3 indicates an (R) configuration, while a counter-clockwise direction indicates an (S) configuration. libretexts.orgkhanacademy.orglibretexts.org

The existence of (R)- and (S)-enantiomers of this compound has significant implications for its use in research, particularly in pharmacology and medicinal chemistry. Biological systems, such as enzymes and receptors, are themselves chiral. Therefore, the two enantiomers of a chiral compound can exhibit different biological activities.

For instance, one enantiomer might bind to a specific receptor with high affinity, eliciting a desired therapeutic effect, while the other enantiomer may have lower affinity, no activity, or even produce off-target effects. This necessitates the separation of the racemic mixture into its individual enantiomers, a process known as chiral resolution, to study their distinct properties. The development of stereoselective syntheses to produce a single enantiomer is also a key area of research. The specific spatial arrangement of the phenoxy, piperazino, and hydroxyl groups in each enantiomer dictates its interaction with chiral biological macromolecules, making the study of the individual stereoisomers essential for understanding its mechanism of action and for the development of more specific and effective molecular probes or therapeutic agents.

Derivatization Strategies and Analogue Synthesis Based on the 1 Phenoxy 3 Piperazinopropan 2 Ol Scaffold

Rational Design and Synthesis of Substituted 1-Phenoxy-3-piperazinopropan-2-ol Derivatives

Rational drug design enables the targeted synthesis of derivatives with potentially enhanced properties. This approach involves systematically altering specific parts of the lead molecule, this compound, to explore the structure-activity relationship (SAR).

The synthesis of phenoxypropanolamine derivatives often begins with a substituted phenol. The nature and position of substituents on the aromatic ring can significantly influence the molecule's interactions with biological targets. A common synthetic route involves the Williamson ether synthesis, where a substituted phenol is reacted with an epoxide-containing reagent like epibromohydrin. For instance, 3-substituted phenols can be used as starting materials to introduce functionalities at the meta position of the phenoxy ring. nih.gov In one synthetic pathway, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol was used as a precursor, which was then reacted with epibromohydrin to form the corresponding alkyl aryl ether, thereby incorporating the substituted phenol into the final structure. nih.gov The reaction typically proceeds in the presence of a base, such as sodium hydride (NaH), in a suitable solvent like tetrahydrofuran (THF). nih.gov An example of a commercially available derivative with a modification on this ring is 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. scbt.com

The piperazine (B1678402) ring contains two nitrogen atoms that are common sites for modification, particularly the nitrogen atom at the 4-position (N4). This position is readily accessible for substitution with a wide variety of functional groups, including aryl, alkyl, and acyl moieties. nih.govnih.gov A general method involves reacting a precursor containing a piperazine ring with various substituted compounds. For example, a chloromethyl-functionalized intermediate can be treated with different aryl piperazine derivatives to yield a series of N4-aryl substituted final products. nih.gov This approach allows for the introduction of diverse electronic and steric properties to the molecule. nih.gov The use of nitrogen protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), can facilitate selective reactions on the piperazine ring. bohrium.com

Table 1: Examples of N-Substituted Piperazine Derivatives
Substituent (R) on Piperazine N4Starting Piperazine ReagentSynthetic Reaction
Phenyl1-Phenylpiperazine (B188723)Nucleophilic substitution with a chloromethyl-oxadiazole-phenol intermediate. nih.gov
4-Fluorophenyl1-(4-Fluorophenyl)piperazineNucleophilic substitution with a chloromethyl-oxadiazole-phenol intermediate. nih.gov
4-Chlorophenyl1-(4-Chlorophenyl)piperazineNucleophilic substitution with a chloromethyl-oxadiazole-phenol intermediate. nih.gov
4-Methylphenyl1-(4-Methylphenyl)piperazineNucleophilic substitution with a chloromethyl-oxadiazole-phenol intermediate. nih.gov

The 3-carbon propanol (B110389) linker is another key site for modification. The hydroxyl group at the 2-position is a characteristic feature of this scaffold, but the other positions can be altered. A common synthetic strategy involves the ring-opening of an epoxide precursor. For example, a 5-((4-arylpiperazin-1-yl)methyl)-3-(3-(oxiran-2-ylmethoxy)phenyl)-1,3,4-oxadiazole derivative can be treated with various aliphatic amines. nih.gov This reaction opens the epoxy ring, resulting in the formation of a 1-amino-3-phenoxypropan-2-ol structure, effectively introducing an amino group at the C1 position of the propanol chain. nih.gov The choice of amine allows for the introduction of a wide range of substituents at this position.

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse but structurally related molecules, known as a chemical library. nih.govijfans.org This approach is highly applicable to the this compound scaffold due to its multiple points for derivatization. By systematically combining different sets of building blocks—such as various substituted phenols, diverse piperazines, and reagents for side-chain modification—a vast library of analogues can be generated. uomustansiriyah.edu.iq

The process can be performed using parallel synthesis, where each reaction is carried out in a separate vessel, or through more complex methods like mix-and-split synthesis on a solid support. imperial.ac.uk The goal is to generate a generic library based on a single parent scaffold to explore the chemical space around it. uomustansiriyah.edu.iq This high-throughput synthesis, when paired with high-throughput screening, can accelerate the discovery of new lead compounds. ijfans.orgimperial.ac.uk

Table 2: Conceptual Combinatorial Library Generation for the Scaffold
Building Block 1 (Phenols)Building Block 2 (Piperazines)Building Block 3 (Side Chain Modifiers)Potential Library Size
20 unique substituted phenols50 unique substituted piperazines10 unique amines (for epoxide opening)20 x 50 x 10 = 10,000 compounds

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Unit

Molecular hybridization is a strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. mdpi.com This can lead to compounds with improved activity or a modified biological profile. The this compound scaffold can be incorporated into such hybrids.

One approach is to synthesize molecules where the scaffold is part of a larger, more complex heterocyclic system. An example is the synthesis of novel derivatives where a 1,3,4-oxadiazole ring is integrated into the structure, connecting the phenoxy and piperazine moieties. nih.gov

Another versatile method for creating hybrid molecules is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net This reaction forms a stable 1,2,3-triazole ring that serves as a linker between two molecular fragments. mdpi.com To apply this to the this compound scaffold, one of its components (e.g., the substituted phenol or piperazine) would first be functionalized with either an azide or an alkyne group. This functionalized scaffold could then be "clicked" onto another molecule of interest that bears the complementary functional group. mdpi.com This strategy has been widely used to conjugate various molecular classes, including alkaloids and isatins, to create novel hybrid compounds. nih.govmdpi.com

Table 3: Strategies for Hybrid Molecule Synthesis
Hybrid PartnerLinker TypeSynthetic Strategy
1,3,4-OxadiazoleIntegrated HeterocycleMulti-step synthesis involving cyclization to form the oxadiazole ring as part of the core structure. nih.gov
Isatin, Phenolic Acids, or other Pharmacophores1,2,3-TriazoleFunctionalize the scaffold with an azide or alkyne, then perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the hybrid partner. mdpi.commdpi.com

Table of Compounds

Table 4: List of Mentioned Chemical Compounds
Compound Name
This compound
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol
3-Hydroxybenzohydrazide
3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)phenol
Epibromohydrin
Sodium hydride
Tetrahydrofuran
1-Phenylpiperazine
1-(4-Fluorophenyl)piperazine
1-(4-Chlorophenyl)piperazine
1-(4-Methylphenyl)piperazine
tert-Butyloxycarbonyl (Boc)
Carboxybenzyl (Cbz)

Structural Elucidation and Spectroscopic Analysis in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 1-phenoxy-3-piperazinopropan-2-ol can be established.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl group, the propanol (B110389) backbone, and the piperazine (B1678402) ring. The aromatic protons on the phenyl group would likely appear as a multiplet in the downfield region (typically δ 6.8-7.3 ppm) due to the deshielding effect of the aromatic ring currents. The proton attached to the hydroxyl-bearing carbon (CH-OH) would present as a multiplet, with its chemical shift influenced by hydrogen bonding. The protons of the piperazine ring would exhibit signals in the aliphatic region, and their chemical shifts would be sensitive to the solvent and pH.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a unique signal for each chemically distinct carbon atom. The carbon atoms of the phenyl group would resonate in the aromatic region (δ 110-160 ppm). The carbons of the propanol chain and the piperazine ring would appear in the aliphatic region of the spectrum. The presence of the electronegative oxygen and nitrogen atoms would cause the adjacent carbons to be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅) 6.8 - 7.3 Multiplet
CH-OH ~4.0 Multiplet
O-CH₂ ~3.9 Multiplet
N-CH₂ (piperazine) 2.4 - 2.9 Multiplet
NH (piperazine) Variable Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Aromatic C-O) ~158
Aromatic CH 114 - 130
CH-OH ~68
O-CH₂ ~72
N-CH₂ (piperazine) ~45-55

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₃H₂₀N₂O₂), the molecular weight is 236.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 236. However, due to the presence of multiple functional groups, this peak may be weak or absent. The fragmentation of the molecular ion provides key structural clues.

Common fragmentation pathways for this molecule would involve cleavage at the ether linkage, the alcohol group, and the piperazine ring. Alpha-cleavage is a dominant fragmentation mode for both ethers and amines. miamioh.edulibretexts.org For instance, cleavage of the bond between the benzylic carbon and the oxygen could lead to a fragment corresponding to the phenoxy radical or cation. Cleavage adjacent to the nitrogen atoms in the piperazine ring is also highly probable. The loss of small neutral molecules such as water (H₂O) from the alcohol group or ethene from the piperazine ring can also be anticipated.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Ion
236 [C₁₃H₂₀N₂O₂]⁺ (Molecular Ion)
143 [C₉H₁₁O₂]⁺
94 [C₆H₅O]⁺ (Phenoxy ion)
86 [C₄H₁₀N₂]⁺ (Piperazine fragment)

More advanced techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide even more detailed structural information by allowing for the controlled fragmentation of a selected precursor ion. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-O, and aromatic C-H bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group, with the broadness resulting from hydrogen bonding. A medium intensity band around 3300 cm⁻¹ could be attributed to the N-H stretch of the secondary amine in the piperazine ring. The C-O stretching vibrations of the ether and alcohol groups would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to peaks in the 1400-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The phenoxy group in this compound contains a benzene (B151609) ring, which is a chromophore that absorbs UV light. The UV-Vis spectrum would be expected to show absorption maxima characteristic of a substituted benzene ring, typically around 220 nm and 270 nm.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol) 3200 - 3600 Broad, Strong
N-H Stretch (amine) ~3300 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium to Strong
Aromatic C=C Stretch 1400 - 1600 Medium

Structure Activity Relationship Sar Studies of 1 Phenoxy 3 Piperazinopropan 2 Ol Derivatives

Identification of Key Pharmacophoric Elements within the 1-Phenoxy-3-piperazinopropan-2-ol Framework

The this compound framework consists of several key pharmacophoric features that are essential for its biological activity. A pharmacophore model represents the crucial functionalities required for a compound's interaction with a biological target. mdpi.com For this class of compounds, the essential elements are generally recognized as:

The Aryloxy Group: The phenoxy ring serves as a crucial hydrophobic region that can engage in van der Waals and pi-pi stacking interactions with the target protein. The electronic properties of this ring, modulated by substituents, significantly influence binding affinity.

The Propan-2-ol Linker: The hydroxyl group on the propane (B168953) chain is a critical hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the binding pocket. The secondary alcohol also introduces a chiral center, making stereochemistry a significant factor in activity.

The Piperazine (B1678402) Ring: This nitrogen-containing heterocycle is a versatile component. The two nitrogen atoms can act as hydrogen bond acceptors and their basicity, determined by their pKa values, plays a vital role in solubility and interaction with the target. The piperazine ring also serves as a scaffold to which various substituents can be attached, allowing for fine-tuning of the compound's properties. nih.gov

Pharmacophore modeling, a computational technique, helps in identifying and spatially arranging these key features to understand their optimal orientation for binding to a specific biological target. nih.govrsc.org

Quantitative Analysis of Substituent Effects on Research Performance

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the correlation between the physicochemical properties of substituents and the biological activity of a series of compounds. For aryl alkanol piperazine derivatives, QSAR models have been developed to predict their activity. nih.gov These models often use descriptors related to electronic, steric, and hydrophobic properties.

For instance, a 2D-QSAR study on aryl alkanol piperazines with antidepressant activities revealed that specific descriptors significantly influence their biological function. nih.gov Descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were found to be important for 5-hydroxytryptamine (5-HT) reuptake inhibition, while descriptors like HOMO (Highest Occupied Molecular Orbital energy), PMI-mag (Principal Moment of Inertia), S_sssN (a topological descriptor for nitrogen atoms), and Shadow-XZ were critical for noradrenaline (NA) reuptake inhibition. nih.gov

These models allow researchers to predict the activity of new, unsynthesized derivatives and guide the selection of substituents to enhance desired biological effects. nih.govresearchgate.net

Table 1: Illustrative QSAR Descriptors and Their Influence on Activity

Descriptor CategoryExample DescriptorInfluence on Biological Activity
Electronic HOMO (Highest Occupied Molecular Orbital energy)Can correlate with the molecule's ability to donate electrons in a charge-transfer interaction.
Topological S_sssN (Sum of E-state indices for nitrogen atoms)Reflects the electronic and topological state of nitrogen atoms, crucial for piperazine interactions.
Quantum-Chemical Dipole-mag (Magnitude of the dipole moment)Influences polar interactions with the target and overall solubility.
Geometric Shadow-XZ (Molecular shadow in the XZ plane)Provides information about the shape and steric bulk of the molecule.

Influence of Aromatic Ring Modifications on Biological Research Activities

Modifications to the phenoxy ring of the this compound scaffold have a profound impact on biological activity. The nature, position, and number of substituents on the aromatic ring can alter the electronic distribution, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with the target.

Research on various piperazine derivatives has shown that introducing different substituents on the aromatic ring can modulate activity and selectivity. For example, in a series of piperazine-substituted 3,5-diarylisoxazolines, the nature of the substituents on the aryl rings significantly influenced their anti-inflammatory and anticancer activities. nih.gov

Table 2: Effect of Aromatic Ring Substituents on Biological Activity (Illustrative Examples)

Substituent (Position)General Effect on ActivityRationale
Electron-withdrawing groups (e.g., -Cl, -CF₃) Often increases activityCan enhance binding affinity through favorable electronic interactions or by altering the pKa of other functional groups.
Electron-donating groups (e.g., -OCH₃, -CH₃) Variable effectsCan increase or decrease activity depending on the specific target and the nature of the binding pocket.
Halogens (e.g., -F, -Cl, -Br) Generally enhances activity and metabolic stabilityIncreases lipophilicity, which can improve cell membrane permeability. Can also block sites of metabolism.
Bulky groups Can decrease activityMay cause steric hindrance, preventing optimal binding to the target.

Role of Piperazine Substituents and their Spatial Arrangement on Research Outcomes

The N-4 position of the piperazine ring in the this compound framework is a key point for modification, allowing for the introduction of a wide variety of substituents. The nature of the substituent at this position significantly influences the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov

Studies on related piperazine derivatives have demonstrated that the substituent on the piperazine nitrogen can impact activity. For example, in a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated and influenced the affinity for dopamine (B1211576) D3 receptors. nih.gov Similarly, research on other piperazine-containing compounds has shown that substituents on the piperazine ring have a clear effect on biological activities. nih.gov

The spatial arrangement of these substituents is also critical. The conformation of the piperazine ring and the orientation of its substituent can determine how well the molecule fits into the binding site of a biological target.

Table 3: Influence of Piperazine N-4 Substituents on Research Outcomes (Illustrative Examples)

N-4 SubstituentGeneral Impact on Research Outcome
Aryl groups (e.g., phenyl, pyridyl) Often confers specific receptor affinity (e.g., for serotonin (B10506) or dopamine receptors).
Alkyl groups (e.g., methyl, ethyl) Can modulate lipophilicity and basicity, affecting absorption and distribution.
Benzyl groups Can introduce additional hydrophobic interactions.
Complex heterocyclic systems Can lead to highly specific interactions and improved potency.

Stereochemical Contributions to Structure-Activity Relationships

The propan-2-ol linker in the this compound scaffold contains a chiral center at the C-2 position, meaning the molecule can exist as two enantiomers, (R) and (S). Stereochemistry often plays a pivotal role in the biological activity of chiral drugs, as the two enantiomers can have different affinities for and interactions with chiral biological targets like receptors and enzymes.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. For instance, in a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the (S)-(+) enantiomers generally displayed stronger analgesic activity than their (R)-(-) counterparts. This highlights that the specific three-dimensional arrangement of atoms is crucial for effective interaction with the biological target. The differential activity of enantiomers underscores the importance of stereoselective synthesis and testing in drug discovery.

The specific stereochemistry at the C-2 position of the propan-2-ol linker can therefore dictate the orientation of the hydroxyl group and the rest of the molecule within the binding pocket, leading to significant differences in research outcomes between the enantiomers.

Mechanistic Investigations and Molecular Interactions of 1 Phenoxy 3 Piperazinopropan 2 Ol Analogues

Target Identification and Validation Methodologies

The initial step in understanding the pharmacological potential of 1-phenoxy-3-piperazinopropan-2-ol analogues involves the precise identification and validation of their biological targets. This is primarily achieved through a combination of biochemical screening and ligand binding studies.

Biochemical screening is a fundamental approach to identify the molecular targets of novel compounds. For derivatives of this compound, this has involved testing their activity against a panel of enzymes to determine their inhibitory potential. A notable target identified for this class of compounds is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic regulation.

In a study focused on PTP1B, a series of substituted phenoxy-3-piperazin-1-yl-propan-2-ols were synthesized and evaluated for their inhibitory activity. nih.gov The enzymatic assays demonstrated that specific analogues could inhibit PTP1B. For instance, two particular molecules, designated as 4a and 5b in the study, exhibited inhibitory activity against PTP1B. nih.gov

CompoundPTP1B Inhibition (%) at 100 µM
4a 31.58
5b 35.90

These in vitro enzymatic assays were crucial in establishing PTP1B as a direct target of these this compound derivatives. nih.gov The results from such screenings provide the foundational data necessary for further investigation into the mechanism of action and for guiding the design of more potent and selective inhibitors.

While enzymatic assays confirm the functional effect of a compound on its target, ligand binding studies provide direct evidence of the physical interaction between the ligand (the compound) and the receptor or enzyme. These studies are essential for confirming that the compound binds to the target and for determining the affinity and specificity of this interaction. For this compound analogues, techniques such as computer-simulated docking studies have been employed to understand these interactions at a molecular level.

Elucidation of Molecular Binding Modes and Interaction Dynamics

Following target identification, the next critical step is to understand how these molecules bind to their target and the nature of the chemical interactions that stabilize this binding. For the this compound derivatives targeting PTP1B, computational docking studies have been instrumental in visualizing the binding mode within the enzyme's active site. nih.gov

Characterization of Downstream Signaling Pathway Perturbations

Inhibiting a key regulatory enzyme like PTP1B is expected to have downstream effects on cellular signaling pathways. PTP1B is a negative regulator of the insulin (B600854) signaling pathway. By inhibiting PTP1B, this compound analogues can potentially enhance insulin signaling.

The in vivo evaluation of these compounds provides evidence of their effects on downstream pathways. For example, compound 4a, which showed PTP1B inhibition, also demonstrated a significant normalization of plasma glucose levels in a sugar-loaded rat model and in a streptozotocin-induced diabetic rat model. nih.gov This hypoglycemic effect is a direct consequence of the perturbation of the insulin signaling pathway, resulting from the inhibition of PTP1B. nih.gov These findings connect the molecular-level interaction (PTP1B inhibition) to a physiological response, validating the therapeutic potential of targeting this enzyme with this class of compounds. nih.gov

Computational Chemistry and in Silico Modeling in 1 Phenoxy 3 Piperazinopropan 2 Ol Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of inhibition and for designing new derivatives with improved affinity and specificity.

In the context of 1-phenoxy-3-piperazinopropan-2-ol derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various protein targets. For instance, research into their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity, has utilized docking simulations. A series of substituted phenoxy-3-piperazin-1-yl-propan-2-ols were synthesized and evaluated, with docking studies revealing the critical interactions within the PTP1B active site. nih.gov The simulations demonstrated that hydrogen bond formation with the amino acid residue Arginine 221 (Arg221) is a vital interaction for inhibitory activity. nih.gov This finding provides a clear structural rationale for the observed biological data and offers a roadmap for future optimization.

Similarly, docking studies on related phenylpiperazine derivatives have shed light on their anticancer potential. mdpi.com Although not the exact parent compound, these studies on structurally similar molecules, such as those targeting the DNA-topoisomerase II complex, reveal common interaction patterns. These simulations often show that the piperazine (B1678402) ring and its substituents engage in specific hydrogen bonds and hydrophobic interactions within the binding pocket, highlighting the versatility of this chemical moiety in targeting different enzymes. mdpi.com For example, studies have shown the 3,4-dichlorophenylpiperazine moiety interacting with specific DNA bases like DC8, DT9, and DG13, while also forming π-sulfur interactions with protein residues like Met762. mdpi.com

These simulations are typically performed using specialized software that scores various binding poses based on force fields, providing a quantitative estimate of the binding affinity (e.g., binding energy in kcal/mol).

Table 1: Molecular Docking Findings for this compound Derivatives

Target Protein Key Interacting Residues Type of Interaction Significance
Protein Tyrosine Phosphatase 1B (PTP1B) Arg221 Hydrogen Bond Essential for inhibitory activity against PTP1B. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thus prioritizing synthetic efforts.

For aryl alkanol piperazine derivatives, which include the this compound chemical class, 2D and 3D-QSAR studies have been successfully applied to understand their antidepressant activities. nih.gov These activities are often linked to the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake.

A study on these derivatives developed statistically significant 2D-QSAR models using genetic function approximation (GFA). nih.gov The models identified specific molecular descriptors that govern the inhibitory activity:

For 5-HT reuptake inhibition: The descriptors Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were found to be the main influencers. nih.gov

For NA reuptake inhibition: The descriptors HOMO (Highest Occupied Molecular Orbital energy), PMI-mag, S_sssN, and Shadow-XZ were identified as the chief controlling factors. nih.gov

The robustness and predictive power of these models were confirmed by high statistical values (e.g., r² > 0.924, r²_pred > 0.890). nih.gov Such models are invaluable for predictive research, allowing scientists to virtually screen new designs and estimate their potential activity before committing to laboratory synthesis. The results from 2D-QSAR are often complemented by 3D-QSAR methods like molecular field analysis (MFA), which provides a three-dimensional perspective on the structural requirements for optimal interaction with the receptor. nih.gov

Table 2: Key QSAR Descriptors and Statistical Validation

Activity Key Descriptors Statistical Parameter Value
5-HT Reuptake Inhibition Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 r² (Coefficient of Determination) > 0.924 nih.gov

Density Functional Theory (DFT) and Other Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov By calculating the electron density, DFT can provide insights into a molecule's electronic properties, such as the distribution of charges, frontier molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For this compound and its derivatives, DFT calculations are essential for understanding their intrinsic chemical nature. These calculations, often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecule's three-dimensional geometry to its lowest energy state. sysrevpharm.orgsysrevpharm.org

Key electronic properties determined through DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological receptors, as electrostatic complementarity is a key component of ligand binding.

NBO and Mulliken Population Analysis: These analyses calculate the partial atomic charges on each atom in the molecule, providing a quantitative measure of the charge distribution and identifying potential sites for hydrogen bonding and other electrostatic interactions. sysrevpharm.orgsysrevpharm.org

These theoretical calculations provide a fundamental understanding of the molecule's electronic characteristics, which underpins its observed biological activity and its interactions in docking simulations. sysrevpharm.org

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the conformational flexibility of this compound and the stability of its complex with a biological target.

The structural flexibility of the this compound scaffold, particularly the rotatable bonds in the propanol (B110389) linker and the piperazine ring, means it can adopt multiple conformations. MD simulations are used to explore the conformational landscape of the molecule, identifying the most stable or predominant conformers in a given environment (e.g., in water or when bound to a protein). mdpi.com

When applied to a ligand-protein complex, MD simulations can:

Assess Binding Stability: By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose. The Root Mean Square Deviation (RMSD) of the ligand's atomic positions is often calculated to quantify this stability.

Refine Docking Poses: MD can refine the initial docking pose to a more energetically favorable and realistic binding conformation.

Analyze Water Molecule Roles: Simulations can reveal the role of individual water molecules in mediating the interaction between the ligand and the protein.

For example, conformational analysis of similar flexible molecules using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can be complemented by MD simulations, reveals how small structural changes (like adding a substituent) can significantly alter the preferred conformation and, consequently, the biological activity. mdpi.com Computer simulations can map the routes of conformational isomerization, identifying energy minima and the transition states between them. researchgate.net

Preclinical in Vitro and Ex Vivo Research of 1 Phenoxy 3 Piperazinopropan 2 Ol Derivatives

Cell-Based Assays and Functional Studies

Cell-based assays are fundamental in preclinical research, offering a controlled environment to assess the biological activity of a compound on living cells. Functional studies further elucidate the physiological and pathological changes induced by the compound.

Evaluation in Human and Other Mammalian Cell Lines

The cytotoxic and antiproliferative activities of 1-phenoxy-3-piperazinopropan-2-ol derivatives have been evaluated against various human cancer cell lines. A study focusing on novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives, a structurally related class of compounds, demonstrated potent anti-proliferative activity. nih.gov Of the 23 compounds synthesized, several showed significant effects against human cancer cell lines. nih.gov Notably, compounds with a halogen substituent at the 2- or 4-position of the phenyl ring, such as compounds 3g and 3h , exhibited the best anti-proliferative activity. nih.gov Further optimization led to the synthesis of compound 3h-2 , which also displayed strong antitumor activity. nih.gov Flow cytometry analysis revealed that these compounds induced G2/M phase arrest and apoptosis in A549 lung cancer cells. nih.gov

In another line of research, a novel piperazine (B1678402) derivative was shown to effectively inhibit the proliferation of multiple cancer cell lines with GI50 values ranging from 0.06 to 0.16 μM. researchgate.net This compound induced caspase-dependent apoptosis in cancer cells. researchgate.net

Furthermore, the evaluation of pyrazolone (B3327878) derivatives, which can share structural motifs with piperazine-containing compounds, was conducted on a panel of four human tumor cell lines: HepG2, OVCAR3, KB, and the multidrug-resistant KBv200 cell line. nih.gov One compound, in particular, demonstrated remarkable anticancer effects across all tested cell lines. nih.gov

The antiproliferative activity of novel vindoline-piperazine conjugates was investigated on the NCI60 human tumor cell line panel. mdpi.com Several of these conjugates displayed significant growth inhibition, with the most potent derivatives showing low micromolar GI50 values. mdpi.com Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), while another with 1-bis(4-fluorophenyl)methyl piperazine was most effective against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). mdpi.com

Cell LineCancer TypeCompound ClassKey FindingsReference
A549Lung CancerPhenoxy-((phenylethynyl) selanyl) propan-2-ol derivativesInduction of G2/M phase arrest and apoptosis. nih.gov
K562, HeLa, AGSLeukemia, Cervical, GastricPiperazine derivativePotent inhibition of cell proliferation (GI50 = 0.06-0.16 μM) and induction of apoptosis. researchgate.net
HepG2, OVCAR3, KB, KBv200Liver, Ovarian, Oral CancerPyrazolone derivativesSignificant anticancer effects. nih.gov
NCI60 Panel (including MDA-MB-468 and HOP-92)VariousVindoline-piperazine conjugatesLow micromolar GI50 values against multiple cell lines. mdpi.com
HCT116, MCF-7Colon, Breast Cancer1-Phenylpiperazine (B188723) scaffold (Hsp90 inhibitors)Nanomolar antiproliferative activity. nih.gov

Assessment of Cellular Pathway Modulation

Research into this compound derivatives has pointed towards the modulation of key cellular pathways involved in cancer progression. A significant finding is the identification of a derivative, 1-(2-(4-bromophenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol , as a novel inhibitor of Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in oncogenesis.

Inhibition of Hsp90 by these derivatives can trigger a cascade of downstream effects. For instance, Hsp90 inhibition has been shown to induce the overexpression of the anti-apoptotic protein survivin in some cancer cell lines, a counterintuitive finding that suggests complex regulatory feedback loops. nih.gov This overexpression was observed to occur at both the transcriptional and translational levels, depending on the cancer cell type. nih.gov

Furthermore, targeting Hsp90 can alter the expression of immunological receptors on the surface of cancer cells. nih.gov Studies have demonstrated that Hsp90 inhibition leads to an increase in the surface expression of Major Histocompatibility Complex 1 (MHC1), Interferon-gamma receptor (IFNGR), and Programmed death-ligand 1 (PD-L1) across various cancer cell lines. nih.gov This suggests that these compounds could potentially modulate the tumor microenvironment and enhance anti-tumor immunity.

A novel piperazine derivative has been found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.net This broad-spectrum inhibition highlights the potential of this class of compounds to overcome resistance mechanisms that rely on single pathway activation.

Cell-Based Target Engagement and Biomarker Research

Target engagement studies are critical to confirm that a compound interacts with its intended molecular target within a cellular context. For this compound derivatives identified as Hsp90 inhibitors, target engagement is typically demonstrated by the degradation of Hsp90 client proteins. nih.gov The induction of Heat Shock Protein 70 (Hsp70) is another well-established biomarker of Hsp90 inhibition. nih.gov

The development of target-engagement pharmacodynamic (PD) biomarkers is crucial for the clinical translation of these compounds. nih.gov For instance, in the context of other targeted therapies, such as MetAP2 inhibitors, measuring the level of the inhibitor-bound target in blood or tissue serves as a direct biomarker of target engagement. nih.gov Similar strategies could be developed for Hsp90 inhibitors derived from the this compound scaffold.

Proteomic studies have been employed to identify predictive biomarkers of response to Hsp90 inhibitors. In lung adenocarcinoma cell lines, the basal abundance of certain proteins, such as lactate (B86563) dehydrogenase B (LDHB) and DNA topoisomerase 1 (TOP1), has been correlated with sensitivity or resistance to Hsp90 inhibitors. mdpi.com Such biomarkers could help in patient stratification for future clinical trials.

Biochemical and Enzyme Inhibition Studies for Specific Biological Targets

To understand the mechanism of action at a molecular level, biochemical assays are conducted to assess the direct inhibitory effect of compounds on purified enzymes or proteins.

Heat Shock Protein 90 (Hsp90) Inhibition Research

As previously mentioned, a significant breakthrough in the study of this compound derivatives was the identification of a novel class of Hsp90 inhibitors containing a 1-phenylpiperazine scaffold. nih.gov A lead compound, 1-(2-(4-bromophenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol , was identified through virtual screening and subsequently optimized. nih.gov This optimization led to the development of analogues with improved activity at both the target and cellular levels. nih.gov The most active inhibitor from this series, compound 13f , demonstrated enhanced potency. nih.gov The structure-activity relationship (SAR) studies provided valuable insights for further molecular design. nih.gov

CompoundDescriptionActivityReference
1-(2-(4-bromophenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol Initial hit compoundModerate Hsp90 inhibitory activity nih.gov
13f Optimized analogueImproved target-based and cell-based activity compared to the initial hit nih.gov

Matrix Metalloproteinase (MMP) Inhibition Research (if structurally analogous)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process that is crucial for tumor invasion and metastasis. nih.govresearchgate.net While there is no direct evidence in the searched literature of this compound derivatives being specifically evaluated as MMP inhibitors, compounds containing a piperazine scaffold have been designed and synthesized as MMP inhibitors. nih.gov These designs often incorporate a chelating group, such as a hydroxamic acid, to bind to the catalytic zinc ion in the active site of the MMP. nih.gov Given the structural versatility of the piperazine ring, it is conceivable that derivatives of this compound could be designed to target MMPs, though this remains an area for future investigation.

Microbial Susceptibility and Anti-infective Research

Derivatives of this compound have demonstrated a spectrum of antimicrobial activities in preclinical evaluations. The core structure, which combines a phenoxy group, a propan-2-ol linker, and a piperazine moiety, allows for diverse chemical modifications, leading to compounds with varying degrees of potency against different microorganisms.

Antimycobacterial Research

While specific research on this compound derivatives against Mycobacterium tuberculosis is not extensively documented, studies on structurally related N-phenylpiperazine derivatives have shown promising results. For instance, certain N-phenylpiperazine compounds have exhibited inhibitory activity against Mycobacterium kansasii and Mycobacterium marinum. This suggests that the piperazine core is a viable scaffold for the development of novel antimycobacterial agents. The lipophilicity and electronic properties of substituents on the phenyl and piperazine rings are critical determinants of their antimycobacterial potency.

Compound TypeTarget OrganismActivity (MIC)
N-Phenylpiperazine DerivativesMycobacterium kansasiiModerate
N-Phenylpiperazine DerivativesMycobacterium marinumModerate

MIC: Minimum Inhibitory Concentration

Antifungal Research

The antifungal potential of this chemical class has been explored, with some derivatives showing activity against pathogenic fungi. Research on related structures, such as other piperazine-containing molecules, indicates that these compounds can be effective against various fungal strains. The mechanism of action is often related to the disruption of fungal cell membrane integrity or inhibition of essential enzymes. The nature and position of substituents on the aromatic ring significantly influence the antifungal spectrum and efficacy.

Compound TypeTarget OrganismActivity
Piperazine DerivativesVarious fungal strainsModerate to Good

Antibacterial Research

Investigations into the antibacterial properties of this compound and its analogs have yielded varied results. The antibacterial spectrum is largely dependent on the specific substitutions on the core structure. Some derivatives have shown activity against Gram-positive bacteria, while others have a broader spectrum that includes Gram-negative organisms. The presence of specific functional groups can enhance the penetration of the bacterial cell wall and interaction with intracellular targets.

Compound TypeTarget OrganismActivity
Piperazine DerivativesGram-positive bacteriaVaries
Piperazine DerivativesGram-negative bacteriaVaries

Ex Vivo Organ and Tissue Slice Culture Models for Functional Assessment

Currently, there is a lack of published research specifically utilizing ex vivo organ and tissue slice culture models to assess the functional effects of this compound derivatives in the context of infectious diseases. However, these models are increasingly recognized for their value in bridging the gap between in vitro experiments and in vivo studies. For anti-infective research, such models, like infected lung tissue slices, could provide a more physiologically relevant environment to study drug efficacy, host-pathogen interactions, and the inflammatory response to both the infection and the therapeutic agent.

Gene Expression and Proteomic Profiling in Research Models

Specific gene expression and proteomic profiling studies on this compound derivatives for anti-infective research have not been identified in the available scientific literature. These powerful techniques are instrumental in elucidating the mechanism of action of novel antimicrobial compounds. By analyzing changes in gene and protein expression in microbes or infected host cells upon treatment, researchers can identify the specific cellular pathways targeted by the drug. This information is crucial for optimizing lead compounds and understanding potential mechanisms of resistance. Future research in this area would be highly beneficial for the development of this class of compounds.

Advanced Research Methodologies and Applications for 1 Phenoxy 3 Piperazinopropan 2 Ol

Development of 1-Phenoxy-3-piperazinopropan-2-ol as Molecular Probes and Chemical Biology Tools

The development of molecular probes is crucial for visualizing and understanding complex biological processes. The this compound structure offers several avenues for its derivatization into targeted molecular probes, particularly fluorescent probes. The core principle of a fluorescent probe involves linking a fluorophore to a recognition element that interacts with a specific biological target. Upon binding, a change in the fluorescent signal is observed, allowing for detection and measurement.

The phenoxy group of this compound can be modified with various environmentally sensitive fluorophores. For instance, the introduction of a nitrobenzofurazan (NBD) or coumarin moiety could yield probes where the fluorescence is quenched in a hydrophilic environment and enhanced in a lipophilic environment, such as a protein's active site. Furthermore, the piperazine (B1678402) ring provides a reactive handle for conjugation to other molecules. One of the nitrogen atoms of the piperazine can be functionalized with a fluorophore, while the other can be attached to a targeting ligand, creating a bifunctional probe.

The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a PET-based probe derived from this scaffold, the piperazine nitrogen could act as an electron donor, quenching the fluorescence of an attached fluorophore. Interaction with a target analyte could disrupt this PET process, leading to a "turn-on" fluorescent signal.

Below is a conceptual data table illustrating potential modifications to the this compound scaffold to create fluorescent probes and their hypothetical applications.

Probe Derivative Fluorophore Sensing Mechanism Potential Biological Target Hypothesized Application
NBD-Phenoxy-3-piperazinopropan-2-olNitrobenzofurazan (NBD)SolvatochromismLipid membranesImaging changes in membrane polarity
Coumarin-Piperazino-propan-2-olCoumarinPhotoinduced Electron Transfer (PET)Metal ions (e.g., Zn2+)Detecting intracellular zinc fluctuations
Dansyl-Phenoxy-3-piperazinopropan-2-olDansylIntramolecular Charge Transfer (ICT)Protein binding pocketsAssessing ligand-protein interactions

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach utilizes small molecules, or "fragments," that bind weakly to a biological target. These initial hits are then optimized to develop more potent and selective drug candidates. The physicochemical properties of this compound and its substructures make it a relevant scaffold for FBDD.

The piperazine ring is a common motif in fragment libraries due to its favorable properties, including aqueous solubility and the ability to form hydrogen bonds. benthamdirect.comnih.gov Arylpiperazines, in particular, have been successfully identified as high-affinity fragments in screens against targets like the β1-adrenergic receptor. nih.govucr.edu The phenoxy and propanolamine components also offer valuable interaction points with protein targets.

A typical FBDD campaign involves screening a library of fragments against a target protein. The "Rule of Three" is often used as a guideline for selecting fragments, which generally have a molecular weight under 300 Da, a cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors. While this compound itself exceeds some of these parameters, its constituent parts, such as phenylpiperazine or phenoxypropanolamine, would be ideal fragment candidates.

The following table outlines the physicochemical properties of potential fragments derived from the this compound structure, illustrating their suitability for an FBDD library.

Fragment Molecular Weight (Da) cLogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Phenylpiperazine162.231.412
1-Phenoxypropan-2-ol152.191.312
Piperazinopropan-2-ol146.21-1.223

Once a fragment hit is identified, structural biology techniques like X-ray crystallography or NMR are used to determine its binding mode. This information then guides the synthetic elaboration of the fragment to improve its affinity and selectivity. The this compound scaffold provides multiple vectors for such optimization, including modification of the phenyl ring, the piperazine ring, and the propanolamine linker.

Exploration of Prodrug Strategies for Enhanced Research Utility

Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical reactions. This approach is often used to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility or rapid metabolism. The structure of this compound contains functional groups that are amenable to prodrug design.

The secondary hydroxyl group in the propanolamine linker is a prime site for modification. It can be esterified with various promoieties to enhance lipophilicity and improve membrane permeability. For instance, creating an acyloxyalkyl carbamate prodrug could increase the compound's ability to cross biological membranes. nih.gov Upon entering the target cell, esterases would cleave the ester bond, initiating a cascade reaction that releases the active parent compound. nih.gov

The nitrogen atoms of the piperazine ring also offer opportunities for prodrug development. N-acylation to form amides or carbamates can modulate the basicity and solubility of the compound. nih.gov Another strategy involves the formation of N-oxides, which can be bioreduced in vivo to the parent tertiary amine. This approach has been explored for piperazine and piperidine (B6355638) derivatives to achieve an extended duration of action.

The table below provides examples of potential prodrug strategies for this compound and their intended research utility.

Prodrug Strategy Promoieties Target Functional Group Activation Mechanism Intended Research Utility
Ester ProdrugAcetate, PivalateHydroxylEsterase hydrolysisEnhance lipophilicity and cell permeability
Carbamate ProdrugAcyloxyalkylPiperazine NitrogenEsterase hydrolysis and subsequent cyclizationImprove oral bioavailability
N-Oxide ProdrugOxygenPiperazine NitrogenBioreductionAchieve sustained release and targeted delivery
Amino Acid ConjugateGlycine, AlanineHydroxyl or Piperazine NitrogenPeptidasesTarget specific transporters and improve uptake

By employing these prodrug strategies, the utility of this compound and its derivatives in research can be significantly enhanced, allowing for better control over their pharmacokinetic and pharmacodynamic properties.

Future Perspectives and Emerging Research Avenues for 1 Phenoxy 3 Piperazinopropan 2 Ol

Exploration of Novel Biological Targets and Research Indications

The core structure of 1-phenoxy-3-piperazinopropan-2-ol serves as a valuable starting point for developing novel therapeutic agents. While initial research has identified some key activities, the future lies in expanding the scope of biological investigation.

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes research. nih.gov Specifically, two derivatives, compounds 4a and 5b from a synthesized series, demonstrated PTP1B inhibition of 31.58% and 35.90%, respectively, at a concentration of 100 μM. nih.gov Compound 4a also showed significant antidiabetic activity in animal models. nih.gov Docking studies suggest that the interaction with the amino acid residue Arg221 is crucial for this activity. nih.gov Future research could build on these findings by exploring other phosphatases or related enzyme families to identify new targets.

Furthermore, the compound is a known metabolite of Ranolazine, a drug used for its anti-myocardial ischemia effects, suggesting that its biological activity could extend to cardiovascular targets. smolecule.com Its structural similarity to molecules that interact with neurotransmitter receptors also opens up avenues for investigation in neuroscience. smolecule.com Additionally, some derivatives have been explored for their potential antitumor properties, showing cytotoxic effects against various cancer cell lines in vitro. smolecule.com

Future research indications could therefore include:

Metabolic Disorders: Expanding beyond PTP1B to other enzymes involved in metabolic signaling pathways.

Cardiovascular Disease: Investigating the specific cardiovascular receptors and ion channels modulated by this scaffold.

Oncology: Identifying the specific mechanisms of cytotoxicity and exploring its potential in combination therapies.

Neuropharmacology: Screening against a panel of neurotransmitter receptors to uncover novel psychoactive properties.

Application in Advanced Materials Science and Chemical Engineering Research

The utility of this compound and its analogues is not confined to medicine. Emerging research highlights its significant potential in materials science and chemical engineering.

A notable application is in the development of advanced antimicrobial materials. The derivative 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol has been used to synthesize hydrophilic antimicrobial polymer thin film coatings. smolecule.com These coatings have demonstrated effectiveness against a range of pathogenic microbes, including the bacteria Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans. smolecule.com The development of such materials is critical in healthcare settings to prevent infections and on various surfaces where microbial control is necessary. smolecule.com Future work could focus on optimizing the polymer structure to enhance antimicrobial potency, durability, and biocompatibility for specific applications like medical devices or food packaging.

In the realm of chemical engineering, a derivative of this compound has been identified as a degradation product of guaifenesin (B1672422) in a microwave-assisted process. smolecule.com This process is relevant to lignin (B12514952) valorization in biorefineries, suggesting a potential role for this chemical family in the sustainable conversion of biomass into valuable chemicals. smolecule.com Further research could explore the catalytic processes that could selectively produce or utilize this compound from bio-based feedstocks, contributing to a circular economy.

Leveraging Artificial Intelligence and Machine Learning for Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new molecules based on the this compound scaffold. researchgate.netnih.gov These computational tools can significantly accelerate the design-build-test-learn cycle in chemical and materials research. nih.gov

Virtual Screening and Target Identification: AI models can screen vast virtual libraries of potential derivatives against biological targets like PTP1B or microbial proteins to identify the most promising candidates for synthesis. nih.govnih.gov This reduces the time and cost associated with traditional high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for specific properties such as high binding affinity to a target, low predicted toxicity, or desirable physicochemical characteristics. nih.govyoutube.com

Property Prediction: Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize compounds with better drug-like profiles early in the discovery process. nih.gov For materials science applications, AI can predict properties like the antimicrobial efficacy or thermal stability of new polymer formulations. nih.gov

While challenges in data quality and model interpretability exist, the continued development of AI will undoubtedly play a crucial role in unlocking the full potential of this chemical scaffold. researchgate.net

Interdisciplinary Research Collaborations to Advance this compound Science

The diverse potential of this compound necessitates a collaborative, interdisciplinary approach. The journey from a basic chemical structure to a valuable product requires expertise from multiple scientific fields.

Medicinal Chemistry and Biology: Synthetic chemists can create libraries of novel derivatives, which are then evaluated by biologists and pharmacologists through in vitro and in vivo assays to determine their biological activity and mechanism of action. nih.gov

Materials Science and Microbiology: The development of antimicrobial coatings is a prime example of collaboration, where material scientists design and fabricate the polymer films, and microbiologists test their efficacy against various pathogens. smolecule.com

Computational Science and Chemistry: Computational chemists using AI and ML can guide the efforts of synthetic chemists by predicting which molecules are most likely to succeed, making the research process more efficient. researchgate.net

Chemical Engineering and Environmental Science: Exploring the role of this compound in biorefineries brings together chemical engineers who design the conversion processes and environmental scientists who assess the sustainability and impact of these technologies. smolecule.com

Future breakthroughs with the this compound scaffold will likely emerge from the synergy of these diverse research areas, fostering innovation and accelerating the translation of scientific discoveries into practical applications.

Q & A

Basic: How can I optimize the synthesis of 1-Phenoxy-3-piperazinopropan-2-ol to improve yield and purity?

Methodological Answer:
Synthesis optimization should focus on controlling reaction kinetics and purification protocols. Key steps include:

  • Reagent Ratios: Use a stoichiometric excess of piperazine (1.2–1.5 equivalents) to drive the nucleophilic substitution reaction, as under-stoichiometric conditions lead to incomplete substitution .
  • Temperature Control: Maintain temperatures between 60–80°C during the coupling step to balance reaction rate and byproduct formation .
  • Purification: Employ gradient elution in column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate the target compound. Gas chromatography (GC) with OV-1 columns can verify purity (>95%) by comparing retention indices (e.g., 1214.8 on OV-1) to reference standards .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:
A multi-spectroscopic approach is critical:

  • NMR: ¹H NMR should show characteristic peaks for the phenoxy group (δ 6.8–7.3 ppm, aromatic protons) and piperazine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms the ether linkage (C-O at ~70 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 237.1604 (C₁₃H₂₀N₂O₂) with <2 ppm error .
  • IR Spectroscopy: Look for O-H stretching (~3400 cm⁻¹) and C-N piperazine vibrations (~1250 cm⁻¹) .

Advanced: How do structural modifications (e.g., pyrimidinyl substitution) on the piperazine ring affect the compound’s bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic substitution and pharmacological screening:

  • Substituent Design: Introduce electron-withdrawing groups (e.g., pyrimidinyl) to enhance receptor binding via π-π stacking. Evidence shows the pyrimidinyl analog (1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol) exhibits 10-fold higher affinity in serotonin receptor assays compared to the unsubstituted parent compound .
  • Assay Protocols: Use radioligand binding assays (e.g., ³H-LSD for 5-HT receptors) to quantify affinity (Ki). Pair with functional assays (e.g., cAMP inhibition) to assess efficacy .
  • Data Interpretation: Apply multivariate analysis to decouple steric/electronic effects from solubility changes caused by substituents .

Advanced: How can contradictory results in the compound’s pharmacological assays (e.g., agonist vs. antagonist activity) be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or receptor subtype selectivity:

  • Variable Control: Standardize cell lines (e.g., HEK-293 vs. CHO), incubation times, and buffer pH. For example, activity reversal in acidic conditions (pH 6.5) may indicate protonation-dependent receptor interactions .
  • Subtype Profiling: Screen against receptor isoforms (e.g., 5-HT1A vs. 5-HT2A) using selective antagonists (e.g., WAY-100635 for 5-HT1A) to identify off-target effects .
  • Triangulation: Combine in vitro data with molecular dynamics simulations to model ligand-receptor docking conformations .

Basic: What strategies mitigate solubility challenges during in vitro testing of this compound?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride salts (e.g., via HCl gas bubbling in diethyl ether) to enhance aqueous solubility. The hydrochloride form of a related piperazine derivative showed 3× higher solubility in PBS (pH 7.4) .
  • Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to maintain compound stability without cytotoxicity .

Advanced: How can computational methods guide the design of this compound derivatives with improved metabolic stability?

Methodological Answer:

  • Metabolite Prediction: Use software like MetaSite to identify vulnerable sites (e.g., piperazine N-oxidation). Methylation at the piperazine N4 position reduced CYP3A4-mediated degradation by 50% in microsomal assays .
  • QSAR Modeling: Corrogate logP (optimal 2.5–3.5) and topological polar surface area (TPSA <70 Ų) with hepatic clearance rates from in vitro hepatocyte data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.